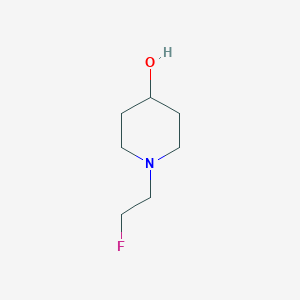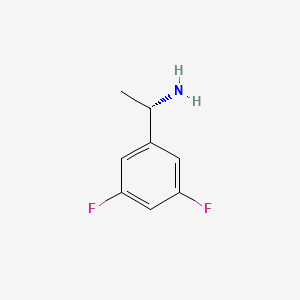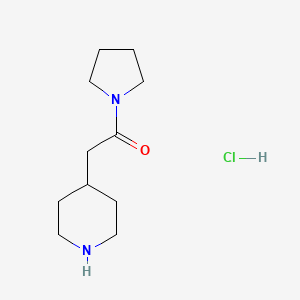
2-Piperidin-4-yl-1-pyrrolidin-1-yl-ethanone hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Piperidin-4-yl-1-pyrrolidin-1-yl-ethanone hydrochloride involves several steps. Researchers have explored various synthetic routes, including condensation reactions , cyclization , and functional group transformations . Notably, Shah et al. (2015) reported a successful synthesis using a benzoimidazol-2-one linker . Further studies have investigated alternative methods to improve yield and purity.
Chemical Reactions Analysis
Researchers have explored the reactivity of this compound. Notably, chemical modifications have been made to the aliphatic chain , amide substituent , and benzoimidazol-2-one linker . These modifications influence the compound’s properties and potential applications.
Applications De Recherche Scientifique
1. Synthesis and Antibacterial Activity
Microwave Assisted Synthesis : The compound 1-(4-(piperidin-1-yl) phenyl) ethanone, a derivative of 2-Piperidin-4-yl-1-pyrrolidin-1-yl-ethanone hydrochloride, has been synthesized using microwave irradiation. This synthesis involved a reaction of piperidine with 4-chloro acetophenone, followed by condensation with aryl aldehydes and cyclization with guanidine hydrochloride. The synthesized compounds were tested and showed promising antibacterial activity (Merugu, Ramesh & Sreenivasulu, 2010).
Synthesis and Antibacterial Activity of Piperidine Containing Pyrimidine Imines and Thiazolidinones : Another study followed a similar procedure, synthesizing compounds with 1-(4-(4-piperidin-1-yl) phenyl) ethanone as a base structure. The resultant compounds, particularly those involving thiazolidinones, were evaluated and exhibited notable antibacterial properties (Merugu, Ramesh & Sreenivasulu, 2010).
2. Structural and Binding Analysis
- Hydrogen-bonding Patterns in Enaminones : A study investigated the hydrogen-bonding patterns in compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, closely related to the subject compound. The research highlighted the intramolecular and intermolecular hydrogen bonding crucial for the stability of these structures (Balderson, Fernandes, Michael & Perry, 2007).
3. Cytotoxicity and Docking Studies
- Cytotoxicity and Docking Studies of Piperidin-1-yl Ethanon : A compound with a similar structure was synthesized and characterized, with a focus on understanding its cytotoxic nature and pharmacokinetic properties through various spectroscopic techniques and computational methods (Govindhan, Viswanathan, Karthikeyan, Subramanian & Velmurugan, 2017).
4. Application in Medicinal Chemistry
- Synthesis of 3-(Pyrrolidin-1-yl)piperidine : A novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a compound of significant importance in medicinal chemistry, was developed, streamlining the production process for larger quantities (Smaliy, Chaykovskaya, Yurchenko, Lakhtadyr, Yurchenko, Shtil & Kostuk, 2011).
Propriétés
IUPAC Name |
2-piperidin-4-yl-1-pyrrolidin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c14-11(13-7-1-2-8-13)9-10-3-5-12-6-4-10;/h10,12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCGFKOKVDSVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidin-4-yl-1-pyrrolidin-1-yl-ethanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



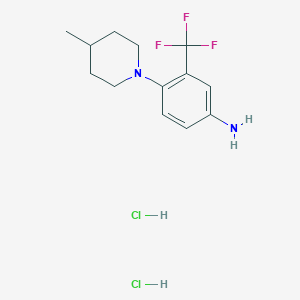
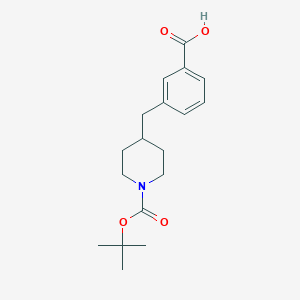
![2,9-Diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B1390789.png)
![L-Norleucinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390790.png)
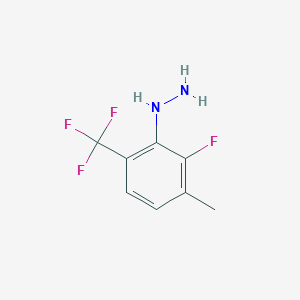
![1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B1390792.png)
![3-[(2-Bromophenoxy)methyl]piperidine](/img/structure/B1390793.png)
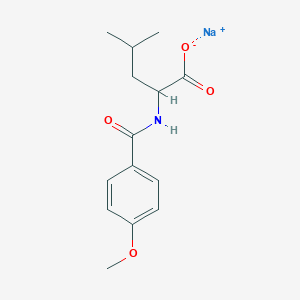
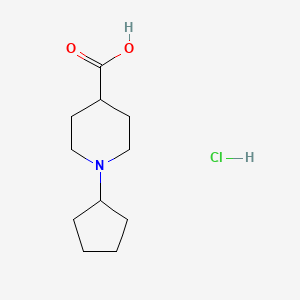

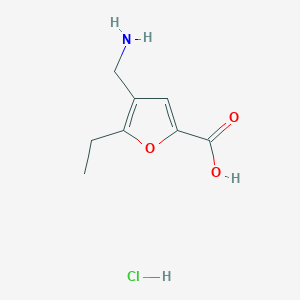
![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride](/img/structure/B1390804.png)
